molecular formula C31H31N3O4 B12452204 N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](phenyl)amino}cyclohexanecarboxamide

N-(2,6-dimethylphenyl)-1-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl](phenyl)amino}cyclohexanecarboxamide

Cat. No.: B12452204
M. Wt: 509.6 g/mol
InChI Key: MCKRFZOUQHBMJV-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate structure, which includes a cyclohexane ring, a phthalimide moiety, and a phenyl group. The presence of these functional groups suggests that the compound may exhibit unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of the phthalimide derivative. The phthalimide is then reacted with an appropriate acylating agent to introduce the acetyl group. Subsequent steps involve the introduction of the cyclohexane ring and the phenyl group through various coupling reactions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse products.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide shares structural similarities with other phthalimide derivatives and cyclohexane-based compounds.
  • Phthalimide Derivatives: Compounds such as thalidomide and lenalidomide, which also contain the phthalimide moiety, exhibit similar biological activities.

    Cyclohexane-Based Compounds: Compounds like cyclohexanecarboxylic acid derivatives share the cyclohexane ring structure and may have comparable chemical properties.

Uniqueness

The uniqueness of N-(2,6-dimethylphenyl)-1-{(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetylamino}cyclohexanecarboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C31H31N3O4

Molecular Weight

509.6 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-1-(N-[2-(1,3-dioxoisoindol-2-yl)acetyl]anilino)cyclohexane-1-carboxamide

InChI

InChI=1S/C31H31N3O4/c1-21-12-11-13-22(2)27(21)32-30(38)31(18-9-4-10-19-31)34(23-14-5-3-6-15-23)26(35)20-33-28(36)24-16-7-8-17-25(24)29(33)37/h3,5-8,11-17H,4,9-10,18-20H2,1-2H3,(H,32,38)

InChI Key

MCKRFZOUQHBMJV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2(CCCCC2)N(C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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